N-(2-Bromophenyl)pyrrolidine-2-carboxamide
Description
Contextualizing N-(2-Bromophenyl)pyrrolidine-2-carboxamide within the Pyrrolidine-2-carboxamide (B126068) Class
The pyrrolidine-2-carboxamide framework is a key structural motif in medicinal chemistry, derived from the natural amino acid proline. mdpi.com The five-membered pyrrolidine (B122466) ring is a versatile scaffold found in many natural products, alkaloids, and synthetic drugs. mdpi.comnih.gov Its non-planar, saturated structure allows for three-dimensional exploration of chemical space, which is advantageous for specific and effective binding to biological targets like proteins and enzymes. nih.govresearchgate.net
The pyrrolidine ring's stereochemistry is a crucial feature; the spatial orientation of substituents can lead to different biological profiles for various stereoisomers, influencing their interaction with enantioselective proteins. researchgate.net This structural versatility makes the pyrrolidine scaffold a valuable building block in drug design. mdpi.com
Derivatives of this class have been investigated for a wide range of therapeutic applications. For instance, novel pyrrolidine-carboxamide compounds have been identified as potent inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, highlighting their potential as new antituberculosis agents. researchgate.net Other research has focused on synthesizing N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives and evaluating them for anticonvulsant activity. researchgate.net Furthermore, the pyrrolidine-2-carboxamide moiety serves as a precursor in the synthesis of various established drugs, such as the thyrotropin-releasing hormone analog, Protirelin. mdpi.com
Table 2: Examples of Bioactive Pyrrolidine Derivatives in Research and Medicine
| Compound/Drug | Therapeutic Area/Activity | Role of Pyrrolidine Core |
|---|---|---|
| Captopril mdpi.compharmablock.com | Antihypertensive (ACE Inhibitor) | Forms a key part of the pharmacophore that binds to the angiotensin-converting enzyme. |
| Protirelin mdpi.com | Diagnostic Agent (TRH analog) | Synthesized from (S)-pyrrolidine-2-carboxamide. |
| Glecaprevir pharmablock.com | Antiviral (HCV NS3/4A Protease Inhibitor) | Contains a pyrrolidine group as part of its complex macrocyclic structure. |
| Research Compounds researchgate.net | Antitubercular (InhA Inhibitors) | Pyrrolidine carboxamides identified as a novel class of inhibitors. |
| Research Compounds researchgate.net | Anticonvulsant | N-(substituted phenyl) pyrrolidine-2-carboxamides showed activity in seizure models. |
Broad Pharmaceutical Relevance of N-Aryl Carboxamide Scaffolds
The N-aryl carboxamide group is a privileged scaffold in drug discovery, recognized for its ability to form key hydrogen bonds with biological targets and for its favorable pharmacological profiles. acs.org This structural unit is present in a multitude of approved drugs and clinical candidates across various disease areas.
The amide bond is a fundamental component of peptides and proteins, and its incorporation into small molecules often facilitates interactions with biological macromolecules. The aryl group, in this case, the 2-bromophenyl moiety, can be systematically modified to fine-tune the compound's electronic, steric, and lipophilic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.
Research into N-aryl carboxamides has yielded compounds with significant therapeutic potential. For example, a series of N-substituted 1H-indole-2-carboxamides were synthesized and evaluated as potential anticancer agents, with several compounds demonstrating notable cytotoxicity against cancer cell lines. researchgate.net In another study, novel aryl carboxamide derivatives were discovered to be potent inhibitors of hypoxia-inducible factor 1 (HIF-1) signaling, a critical pathway in cancer metastasis. acs.orgnih.gov One lead compound from this series showed significant antimetastatic effects in a mouse model of breast cancer. acs.orgnih.gov The carboxamide moiety is also a defining feature of several antiepileptic drugs, such as Carbamazepine. drugbank.com This wide-ranging activity underscores the importance of the N-aryl carboxamide scaffold in developing new medicines. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-4-1-2-5-9(8)14-11(15)10-6-3-7-13-10/h1-2,4-5,10,13H,3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNIKXNZZJIROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Bromophenyl Pyrrolidine 2 Carboxamide and Its Analogues
Established Synthetic Routes for N-(Substituted Phenyl)pyrrolidine-2-carboxamides
The predominant and well-established pathway to N-(substituted phenyl)pyrrolidine-2-carboxamides, including the 2-bromo analogue, commences with the naturally occurring amino acid L-proline. This approach is favored due to the inherent chirality of the starting material, which allows for the synthesis of enantiomerically pure products. The general synthetic sequence involves the activation of the carboxylic acid moiety of a proline derivative, followed by amidation with an appropriate substituted aromatic amine. researchgate.netrroij.com
L-proline serves as a fundamental chiral building block for the synthesis of a wide array of pyrrolidine-containing compounds. nih.govresearchgate.net The synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamides typically begins with L-proline itself or a derivative where the nitrogen atom is protected. The use of protecting groups is a crucial strategy in peptide synthesis and related amide bond formations to prevent undesirable side reactions, such as self-polymerization, and to ensure that the desired coupling occurs selectively at the carboxylic acid group. springernature.combiosynth.com
A key step in the synthesis is the activation of the carboxylic acid group of the proline derivative to facilitate the subsequent amidation reaction. One of the most common methods for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by treating the N-protected or unprotected L-proline with a chlorinating agent.
Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are frequently employed for this transformation. researchgate.netrroij.comgoogle.com For instance, a stirred suspension of the hydrochloride salt of pyrrolidine-2-carboxylic acid in acetyl chloride can be treated with phosphorus pentachloride to yield pyrrolidine-2-carbonyl chloride. rroij.com The reaction with thionyl chloride is another effective method to generate the acyl chloride intermediate. google.com The resulting pyrrolidine-2-carbonyl chloride is a highly reactive species that is typically used immediately in the next step without extensive purification.
The final step in this synthetic sequence is the reaction of the activated pyrrolidine-2-carbonyl chloride with a substituted aromatic amine, such as 2-bromoaniline, to form the desired N-(2-Bromophenyl)pyrrolidine-2-carboxamide. This amidation reaction is a type of nucleophilic acyl substitution. iitk.ac.in
This reaction is often carried out under Schotten-Baumann conditions, which involve a two-phase solvent system (typically an organic solvent and water) and the presence of a base. iitk.ac.inwikipedia.org The base, commonly aqueous sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. byjus.comorganic-chemistry.org This neutralization is crucial as it prevents the protonation of the unreacted amine, thereby ensuring it remains nucleophilic and can react with the acyl chloride. organic-chemistry.org In some procedures, the reaction is performed in a single organic solvent like acetone, followed by a basic workup to isolate the product. researchgate.netrroij.com
For example, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been successfully synthesized by refluxing pyrrolidine-2-carbonyl chloride with various substituted anilines in acetone. researchgate.net The resulting product is then typically purified through extraction and recrystallization. rroij.com
| Step | Reactants | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1. Acid Chloride Formation | Pyrrolidine-2-carboxylic acid (L-proline) | Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) | Pyrrolidine-2-carbonyl chloride | Conversion of carboxylic acid to acyl chloride |
| 2. Amidation | Pyrrolidine-2-carbonyl chloride, 2-Bromoaniline | Base (e.g., NaOH, pyridine) in a suitable solvent (e.g., acetone, dichloromethane/water) | This compound | Formation of amide bond via nucleophilic acyl substitution |
Post-Synthetic Modifications and Derivatization Strategies
Once the core this compound structure is assembled, further modifications can be introduced to explore structure-activity relationships or to synthesize more complex analogues. These modifications can target either the pyrrolidine (B122466) nitrogen or other positions on the pyrrolidine ring.
A common post-synthetic modification is the acetylation of the secondary amine of the pyrrolidine ring. This is typically achieved by treating the N-(substituted phenyl)pyrrolidine-2-carboxamide with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. researchgate.net
The reaction is generally carried out in the presence of a base, like triethylamine, in a solvent such as dichloromethane. researchgate.netrroij.com The base acts as a scavenger for the acid byproduct generated during the reaction. This N-acetylation can influence the compound's physicochemical properties, such as its solubility and ability to act as a hydrogen bond donor.
| Starting Material | Reagents | Product | Modification |
|---|---|---|---|
| N-(substituted phenyl)pyrrolidine-2-carboxamide | Acetic anhydride, Triethylamine, Dichloromethane | 1-acetyl-N-(substituted phenyl)pyrrolidine-2-carboxamide | N-acetylation |
The pyrrolidine ring itself offers several positions for further functionalization, allowing for the introduction of diverse substituents to create novel analogues. nih.govresearchgate.net The stereochemistry of the ring and its substituents can significantly influence the biological profile of the resulting molecules. nih.gov
Methods for functionalizing preformed pyrrolidine rings are an active area of research. nih.gov For instance, hydroxylation of the proline ring at the C4 position is a well-known biological process catalyzed by prolyl hydroxylases, and similar transformations can be achieved synthetically. nih.govnih.govwikipedia.org Other strategies include the introduction of substituents at the C3 position through various organic reactions. nih.gov Palladium-catalyzed C-H functionalization has also emerged as a powerful tool to directly install aryl groups at the 3-position of proline derivatives, offering an efficient route to cis-2,3-disubstituted pyrrolidines. acs.org These advanced synthetic methods provide access to a wide range of structurally diverse this compound analogues for further investigation.
Advanced Synthetic Approaches for Pyrrolidine-Containing Scaffolds
The construction of the pyrrolidine ring is a fundamental challenge in organic synthesis, and numerous advanced strategies have been developed to create this valuable heterocyclic motif. These methods provide access to a wide range of substituted pyrrolidines that serve as key intermediates for complex target molecules.
Intramolecular cyclization strategies, particularly those involving Mannich-type reactions, are powerful tools for constructing the pyrrolidine skeleton. The aza-Cope rearrangement Mannich (ACM) cyclization is a tandem reaction sequence that efficiently forms five-membered nitrogen heterocycles. emich.edu This reaction proceeds through a 3,3-sigmatropic rearrangement followed by a Mannich cyclization, enabling the formation and breaking of several bonds in a single, efficient step. emich.edu Microwave-assisted ACM reactions have been shown to significantly reduce reaction times compared to conventional heating, enhancing the utility of this method for various synthetic applications. emich.edu
Another sophisticated approach is the intramolecular redox-Mannich reaction. nih.gov In this process, cyclic amines like pyrrolidine can undergo redox-annulations with 2-formylaryl malonates. nih.gov This transformation is redox-neutral, combining a reductive N-alkylation with an oxidative α-C–H bond functionalization, proceeding through azomethine ylide intermediates. nih.gov Furthermore, enamine-mediated Mannich reactions of cyclic N,O-acetals with ketones, promoted by L-proline/Brønsted acid/base systems, have been developed for the large-scale synthesis of 2-(acylmethylene)pyrrolidine derivatives, which are valuable precursors for various alkaloids. rsc.org
Table 1: Examples of Mannich-Type Reactions in Pyrrolidine Synthesis
| Reaction Type | Reactants | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| Aza-Cope Rearrangement Mannich Cyclization | Amino alcohol, Acetaldehyde | Acidic conditions, Conventional heating (80°C, 24h) | Substituted Pyrrolidine | 95% | emich.edu |
| Redox-Mannich Reaction | Malonate-aldehyde, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) | Reflux | Annulation product | 87% | nih.gov |
This table is interactive and may be sorted by column.
Decarboxylative cross-coupling reactions provide a modern and powerful method for the functionalization of amino acids, including proline. The direct decarboxylative arylation of α-amino acids has been successfully achieved using visible light-mediated photoredox catalysis. acs.orgprinceton.edu This method allows for the rapid conversion of abundant amino acid precursors into valuable benzylic amine structures. acs.orgprinceton.edu The reaction mechanism involves the single-electron oxidation of the carboxylate group, followed by the loss of CO2 to generate an α-carbamoyl radical. This radical then couples with a radical anion derived from an aryl coupling partner to form the desired Csp³–Csp² bond. princeton.edu
This strategy has been expanded to achieve enantioselectivity by merging photoredox and nickel catalysis. nih.gov This dual catalytic system enables the asymmetric decarboxylative arylation of α-amino acids with aryl halides, producing enantioenriched chiral benzylic amines. nih.gov The process is enantioconvergent and utilizes abundant feedstock amino acids as alternatives to traditional organometallic nucleophiles. nih.gov A wide array of functional groups on the aryl ring, such as esters, sulfones, and phosphonate (B1237965) esters, are well-tolerated under these mild reaction conditions. acs.orgprinceton.edu
Table 2: Decarboxylative Arylation of N-Boc-Proline
| Aryl Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 1,4-Dicyanobenzene | Ir(ppy)3, K2HPO4 | 26W fluorescent light, room temp | N-Boc-2-(4-cyanophenyl)pyrrolidine | 12% (initial) | acs.org |
| 2,5-Dimethylterephthalonitrile | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Visible light | N-Boc-2-(4-cyano-2,5-dimethylphenyl)pyrrolidine | 85% | princeton.edu |
This table is interactive and may be sorted by column. ee refers to enantiomeric excess.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most versatile and widely used methods for constructing five-membered heterocycles, including the pyrrolidine ring. rsc.org This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. osaka-u.ac.jpnih.gov This approach is highly effective for synthesizing pyrrolidine derivatives with a broad range of substitution patterns and often with excellent stereoselectivity. osaka-u.ac.jpnih.gov Azomethine ylides are often generated in situ, for example, through the decarboxylation of α-amino acids like proline. rsc.org
This methodology has been applied to create highly functionalized and stereochemically complex pyrrolidines. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, yields densely substituted pyrrolidines with up to four stereogenic centers in high diastereoselectivity. acs.orgnih.gov Three-component [3+2] cycloaddition reactions have also been developed, allowing for the diastereoselective synthesis of complex spirooxindole-pyrrolidine compounds, which are of significant interest in medicinal chemistry. nih.gov The versatility of this approach allows for the construction of diverse molecular scaffolds from readily available starting materials. rsc.org
Table 3: Selected [2+3] Cycloaddition Reactions for Pyrrolidine Synthesis
| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|---|
| α-Imino ester | (S)-N-tert-Butanesulfinyl imine | Ag2CO3, Toluene, rt | Densely substituted pyrrolidine | >20:1 | nih.gov |
| Tetrahydroisoquinoline (THIQ) + Aldehyde | Olefinic oxindole | Sc(OTf)3, CH2Cl2, rt | Spirooxindole-pyrrolidine | 99:1 | nih.gov |
This table is interactive and may be sorted by column.
Structure Activity Relationship Sar Studies of N 2 Bromophenyl Pyrrolidine 2 Carboxamide and Its Analogues
General Principles of Pyrrolidine (B122466) Scaffold SAR
The widespread use of the five-membered pyrrolidine ring in drug discovery stems from its distinct physicochemical and structural characteristics that allow for effective exploration of chemical space. nih.govresearchgate.net
The saturated nature of the pyrrolidine scaffold, characterized by sp3-hybridized carbon atoms, is a key contributor to its success in drug design. nih.govresearchgate.net Unlike flat, aromatic systems, the sp3-hybridization imparts a non-planar, three-dimensional (3D) geometry to the ring. nih.gov This non-planarity, often described as "pseudorotation," allows the ring to adopt various energetically accessible envelope and twisted conformations. nih.govnih.gov This conformational flexibility provides an expanded 3D coverage of molecular space, which is advantageous for optimizing interactions with the complex 3D structures of biological targets like proteins and enzymes. nih.govnih.gov The ability to present substituents in precise spatial orientations enhances the potential for developing potent and selective drug candidates. nih.gov
Stereochemistry is a critical factor in the biological activity of pyrrolidine derivatives. The presence of chiral carbons within the ring means that different stereoisomers (enantiomers and diastereomers) can be synthesized. nih.govnih.govyoutube.com These isomers can have profoundly different biological profiles, as biological systems, particularly proteins and receptors, are themselves chiral. researchgate.net The specific spatial orientation of substituents on the pyrrolidine ring dictates how a molecule binds to its target. nih.gov For example, altering the stereochemistry at a single carbon can change a compound from an agonist to an antagonist or significantly impact its potency and selectivity. researchgate.net The introduction of substituents, such as fluorine, can further influence the conformational preferences of the ring through stereoelectronic effects, thereby enhancing the stability of certain conformations and improving interaction with a biological target. beilstein-journals.org Therefore, precise control over the stereochemistry and the orientation of functional groups is a cornerstone of SAR studies involving the pyrrolidine scaffold. nih.govyoutube.com
SAR in Anticonvulsant Activity of N-(Substituted Phenyl)pyrrolidine-2-carboxamides
The N-(substituted phenyl)pyrrolidine-2-carboxamide framework has been investigated for its potential as a source of novel anticonvulsant agents. Studies have focused on synthesizing derivatives and evaluating their efficacy and neurotoxicity in preclinical models to establish clear SAR trends. rroij.comresearchgate.net
Research into a series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives has shown that the nature and position of the substituent on the phenyl ring significantly influence anticonvulsant activity. rroij.comresearchgate.net Efficacy is commonly assessed using the maximal electroshock seizure (MES) test in mice, a standard model for identifying agents effective against generalized tonic-clonic seizures. rroij.com
Studies have revealed that compounds with electron-withdrawing groups on the phenyl ring tend to exhibit notable activity. rroij.comresearchgate.net Specifically, derivatives with a 4-chlorophenyl or a 4-nitrophenyl substituent showed significant protection against MES-induced seizures. rroij.com The compound featuring the 4-chlorophenyl group was identified as particularly potent within the tested series. researchgate.net
| Compound | Phenyl Ring Substituent | Anticonvulsant Activity (MES Test) |
|---|---|---|
| 3a | 4-Chlorophenyl | Active |
| 3d | 4-Nitrophenyl | Most Active |
| 3h | 2-Nitrophenyl | Active |
| 3c | 4-Bromophenyl | Active |
| 3e | 4-Methylphenyl | Moderately Active |
| 3g | 2-Methylphenyl | Moderately Active |
Data synthesized from research findings where compounds were evaluated for protection against MES induced seizures. rroij.comresearchgate.net "Most Active" indicates the highest level of protection observed in the series.
A crucial aspect of developing new anticonvulsant drugs is ensuring a favorable safety profile with minimal central nervous system (CNS) side effects. Neurotoxicity in preclinical studies is often evaluated using the rotarod test, which measures motor impairment in mice. researchgate.net For the N-(substituted phenyl)pyrrolidine-2-carboxamide series, the most active compounds, including the 4-chlorophenyl and 4-nitrophenyl derivatives, were found to be devoid of neurotoxicity at their effective anticonvulsant doses. rroij.comresearchgate.net This lack of motor impairment at therapeutic concentrations suggests a promising therapeutic window and a good safety index, which is a significant advantage for potential drug candidates. isfcppharmaspire.comnih.gov
SAR in Other Therapeutic Areas for Pyrrolidine Carboxamide Derivatives
The versatility of the pyrrolidine carboxamide scaffold extends beyond anticonvulsant activity, with derivatives showing potential in a range of other therapeutic areas.
One area of investigation is in metabolic diseases. A series of pyrrolidine carboxamide derivatives were designed and developed as highly selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in regulating cortisol levels, and its inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and metabolic syndrome. Structure-guided optimization led to the identification of potent and stable inhibitors within this chemical class. nih.gov
Furthermore, the pyrrolidine carboxamide core has been incorporated into molecules with anti-infective and antioxidant properties. For instance, a series of new sulphonamide pyrrolidine carboxamide derivatives demonstrated the ability to kill P. falciparum, the parasite responsible for malaria, at micromolar concentrations. plos.org Some of these compounds also exhibited significant radical scavenging activity, indicating antioxidant potential. plos.org
The scaffold has also been explored for its analgesic (antinociceptive) properties. mdpi.com Certain derivatives of pyrrolidine-2,5-dione containing an acetamide (B32628) linker, a structure related to pyrrolidine carboxamides, have shown high efficacy against tonic and neurogenic pain in preclinical models. mdpi.commdpi.com This suggests that the pyrrolidine core can be adapted to target pathways involved in pain signaling. mdpi.com The diverse biological activities associated with this scaffold underscore its importance in the ongoing search for new therapeutic agents. frontiersin.org
Alzheimer's Disease (e.g., Prolinamides)
Prolinamides, a class of compounds that includes N-(2-Bromophenyl)pyrrolidine-2-carboxamide, have been investigated for their potential as multi-targeted agents in the treatment of Alzheimer's disease (AD). nih.govalliedacademies.orgalliedacademies.org The complex pathophysiology of AD necessitates the development of drugs that can modulate multiple targets, such as beta-secretase 1 (BACE1) and butyrylcholinesterase (BuChE). nih.gov
In silico studies involving a series of twenty-seven prolinamides have shed light on their potential interactions with key proteins implicated in AD. nih.gov Molecular docking and dynamics simulations have demonstrated that certain prolinamide derivatives exhibit promising binding affinities towards BACE1 and BuChE. nih.gov For instance, compounds such as 10-((4-nitrophenyl)prolyl)-10H-phenothiazine (P14), 2-((4-nitrophenyl)prolyl)isoindoline (P19), 1-(4-formylphenyl)-N-(p-tolyl)pyrrolidine-2-carboxamide (P22), and N,1-bis(4-nitrophenyl)pyrrolidine-2-carboxamide (P27) have shown potential as multi-targeted ligands. nih.gov
Structural stability analyses have indicated that specific prolinamides, like P22 and P27 for BACE1, and P14 and P19 for BuChE, display greater stability than reference ligands. nih.gov P19, for example, exhibited a superior docking score and binding free energy for BuChE compared to the standard drug Rivastigmine. nih.gov These findings suggest that the N-phenylpyrrolidine-2-carboxamide scaffold is a promising starting point for the development of novel AD therapeutics. nih.gov
Table 1: In Silico Activity of Prolinamide Analogues in Alzheimer's Disease Models
| Compound ID | Target | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind, kcal/mol) |
|---|---|---|---|
| P19 | BuChE | -10.3 | -33.74 ± 2.84 |
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been an active area of research, with a focus on understanding the structural features that govern their antiproliferative activity. dntb.gov.uamdpi.comnih.govnih.gov SAR studies have revealed that the substitution pattern on the pyrrolidine ring and any attached aromatic systems significantly influences their efficacy against various cancer cell lines. dntb.gov.ua
For instance, in a study of pyridine (B92270) derivatives, it was observed that the presence and position of electron-donating groups like -OMe and -OH enhanced antiproliferative activity, while halogen atoms or bulky groups tended to decrease it. dntb.gov.ua This suggests that for this compound, the bromo substituent might modulate the anticancer activity, and its replacement with other groups could be a strategy for optimization.
Furthermore, studies on 2-(het)arylpyrrolidine-1-carboxamides have shown that certain derivatives can induce apoptosis in cancer cells. nih.gov The nature of the heterocyclic and aryl groups, as well as substituents on the carboxamide nitrogen, are critical for cytotoxic potency. nih.gov
Table 2: Anticancer Activity of Selected Pyrrolidine Analogues
| Compound Class | Key Structural Feature | Observation |
|---|---|---|
| Pyridine Derivatives | Halogen atoms | Lower antiproliferative activity |
| Pyrrolidone Derivatives | 2,4-diFC6H3 substitution | Did not enhance anticancer activity |
Antimicrobial and Antifungal Activity
N-phenylpyrrolidine-2-carboxamide analogues have demonstrated notable antimicrobial and antifungal activities. unipa.itnih.gov The SAR in this context is influenced by the nature of substituents on the phenyl ring and the specific stereochemistry of the pyrrolidine core.
A study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides revealed their potential as mimics of antimicrobial peptides. nih.gov These compounds, featuring a hydrophobic phenyl ring and a cationic amino group, were assayed against a panel of Gram-positive and Gram-negative bacteria. unipa.itnih.gov The results indicated that the substitution pattern on the aromatic ring is a key determinant of antibacterial potency. nih.gov
In the realm of antifungal agents, metal complexes of pyrrolidone thiosemicarbazone have shown significant activity. core.ac.uk While not direct analogues of this compound, these findings underscore the potential of the pyrrolidone scaffold in developing antifungal compounds. Additionally, novel aromatic carboxylic acid amides have been synthesized and tested against various phytopathogenic fungi, with some exhibiting promising activity as potential succinate (B1194679) dehydrogenase inhibitors. nih.gov The nature of the aromatic amine and the carboxylic acid component were found to be critical for antifungal efficacy. nih.gov
Table 3: Antimicrobial and Antifungal Activity of Pyrrolidine and Carboxamide Analogues
| Compound Class | Activity | Key SAR Finding |
|---|---|---|
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Antibacterial | Substitution on the aromatic ring is crucial for potency. |
| Pyrrolidone thiosemicarbazone metal complexes | Antifungal | Coordination with metal ions enhances activity. |
Antiparasitic Activity (e.g., Toxoplasma gondii Phenylalanine t-RNA Synthetase Inhibitors)
A significant area of investigation for pyrrolidine-2-carboxamide (B126068) analogues is in the development of antiparasitic agents, particularly against Toxoplasma gondii. nih.govresearchgate.netresearchgate.netnih.gov Bicyclic pyrrolidine derivatives have emerged as potent and selective inhibitors of the parasite's phenylalanine t-RNA synthetase (PheRS), an essential enzyme for protein synthesis. nih.govresearchgate.net
SAR studies on these bicyclic pyrrolidines have provided valuable insights. The introduction of aliphatic groups has been shown to improve potency, as well as the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, including their ability to penetrate the brain. nih.gov This is particularly important for treating toxoplasmosis, which can affect the central nervous system. nih.govresearchgate.net
The bicyclic pyrrolidine core scaffold was designed to mimic the geometry of an earlier series of bicyclic azetidine (B1206935) inhibitors, allowing for the exploration of diverse chemical space while maintaining the necessary orientation of key interacting moieties. nih.gov The selectivity for the parasite's PheRS over the host's enzyme is a critical aspect of these inhibitors' therapeutic potential. nih.govresearchgate.net
Table 4: SAR of Bicyclic Pyrrolidine Analogues as Toxoplasma gondii PheRS Inhibitors
| Modification | Effect |
|---|---|
| Introduction of aliphatic groups | Improved potency and pharmacokinetic properties |
Analgesic and Anti-inflammatory Activity
The N-phenylpyrrolidine-2-carboxamide scaffold has been explored for its potential analgesic and anti-inflammatory properties. alliedacademies.orgmdpi.comabacademies.orgbiomedres.infonih.gov The structural modifications on both the phenyl and pyrrolidine rings, as well as the carboxamide linker, have been shown to modulate these activities.
In a study of novel carboxamides derived from 2-phenyl quinoline (B57606), certain derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. alliedacademies.orgabacademies.org The nature of the substituent on the carboxamide nitrogen was found to be a key determinant of this activity. alliedacademies.org For instance, a compound bearing a sugar moiety showed considerable anti-inflammatory effects. alliedacademies.org
Another study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate demonstrated its potential for both anti-inflammatory and antinociceptive effects. mdpi.com The compound showed inhibitory activity against COX-1, COX-2, and 5-LOX enzymes in vitro, and reduced edema and pain responses in vivo. mdpi.com These findings suggest that the pyrrolidine-2,5-dione substructure, which is related to the pyrrolidine-2-carboxamide core, is a viable starting point for the development of new analgesic and anti-inflammatory agents.
Table 5: Analgesic and Anti-inflammatory Activity of Related Carboxamide Derivatives
| Compound Class | Activity | Key SAR Finding |
|---|---|---|
| 2-Phenyl quinoline carboxamides | Anti-inflammatory | Substituent on the carboxamide nitrogen is crucial for activity. |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The transient receptor potential vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. nih.govjohnshopkins.edunih.govmdpi.comresearchgate.net While research on this compound itself as a TRPV1 antagonist is limited, studies on related carboxamide-containing structures, such as piperidine (B6355638) and tetrahydropyridine (B1245486) carboxamides, provide valuable SAR insights. johnshopkins.edunih.govresearchgate.net
A series of piperidine carboxamides were developed as potent TRPV1 antagonists. nih.govresearchgate.net A focused library of polar head groups led to the identification of a benzoxazinone (B8607429) amide that demonstrated good potency in cell-based assays. nih.gov This highlights the importance of the group attached to the carboxamide nitrogen in modulating TRPV1 activity.
In another study, novel tetrahydropyridinecarboxamide TRPV1 antagonists were prepared and evaluated. johnshopkins.edu The ability of these compounds to block capsaicin (B1668287) and acid-induced calcium influx in cells expressing human TRPV1 was assessed, leading to the identification of a clinical candidate for pain management. johnshopkins.edu These studies collectively suggest that the carboxamide moiety is a key pharmacophoric feature for TRPV1 antagonism and that systematic modifications of the cyclic amine and the N-aryl substituent can lead to potent and selective inhibitors.
Table 6: SAR of Carboxamide Derivatives as TRPV1 Antagonists
| Compound Class | Key Structural Feature | Observation |
|---|---|---|
| Piperidine carboxamides | Benzoxazinone amide head group | Good potency in cell-based assays |
Cholinesterase Inhibition
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. researchgate.netnih.govnih.govnih.govmdpi.com The N-phenylpyrrolidine-2-carboxamide scaffold has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A study on new dispiro pyrrolidine derivatives revealed that these compounds exhibited better inhibitory activity against BChE compared to AChE. researchgate.net Kinetic studies suggested a mixed-mode of inhibition, indicating that the compounds could bind to both the active and allosteric sites of the enzyme. researchgate.net The three-dimensional spirooxindole scaffold was a key feature of these potent inhibitors. researchgate.net
In a series of benzamide (B126) and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain, the position of the side chain was found to markedly influence the inhibitory activity and selectivity against AChE and BChE. nih.gov Picolinamide derivatives were generally more potent than the corresponding benzamide derivatives, with one compound showing potent and selective AChE inhibition through a mixed-type mechanism. nih.gov These findings suggest that for this compound analogues, modifications on the phenyl ring and the introduction of specific side chains could be a viable strategy for developing effective cholinesterase inhibitors.
Table 7: Cholinesterase Inhibition by Pyrrolidine and Benzamide Analogues
| Compound Class | Target | Key SAR Finding |
|---|---|---|
| Dispiro pyrrolidines | BChE > AChE | Spirooxindole scaffold contributes to potent inhibition. |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV is a well-established therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme prolong the action of incretin (B1656795) hormones, leading to improved glucose homeostasis. The development of DPP-IV inhibitors has led to a variety of chemical scaffolds being investigated. Many successful inhibitors contain a pyrrolidine ring, which mimics the proline residue of the natural substrates of DPP-IV.
However, a comprehensive search of scientific databases and chemical literature reveals no studies that have synthesized or evaluated this compound for its ability to inhibit DPP-IV. Therefore, no data on its potency (such as IC50 values) or specific structure-activity relationships concerning the 2-bromophenyl substituent are available.
Table 1: Summary of DPP-IV Inhibition Data for this compound and its Analogues
| Compound | Modifications | DPP-IV IC50 (nM) |
|---|---|---|
| This compound | - | Data Not Available |
| Analogues | - | Data Not Available |
Photosynthetic Electron Transport (PET) Inhibition
Inhibitors of photosynthetic electron transport are primarily utilized as herbicides. They act by blocking the flow of electrons within photosystems, thereby disrupting the energy production process in plants. The chemical structures of PET inhibitors are diverse, and their efficacy is often dependent on their ability to bind to specific proteins within the thylakoid membrane.
As with DPP-IV inhibition, there is no published research detailing the effects of this compound on photosynthetic electron transport. Studies on PET inhibitors have focused on other classes of compounds, and the pyrrolidine-2-carboxamide scaffold bearing a 2-bromophenyl group has not been identified as a potential inhibitor in this context.
Table 2: Summary of PET Inhibition Data for this compound and its Analogues
| Compound | Modifications | PET Inhibition (IC50) |
|---|---|---|
| This compound | - | Data Not Available |
| Analogues | - | Data Not Available |
Computational Chemistry and Molecular Modeling for N 2 Bromophenyl Pyrrolidine 2 Carboxamide
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For N-(2-Bromophenyl)pyrrolidine-2-carboxamide, which belongs to a class of compounds with known anticonvulsant properties, potential biological targets include GABA-A receptors, voltage-gated sodium channels, and voltage-gated calcium channels researchgate.netepilepsysociety.org.uknih.gov.
Molecular docking simulations of this compound with these potential targets can reveal key binding interactions. For instance, docking into the benzodiazepine (B76468) binding site of the GABA-A receptor, a common target for anticonvulsants, would likely show a network of specific interactions. The pyrrolidine (B122466) ring, a common scaffold in central nervous system active compounds, could engage in hydrophobic interactions with non-polar residues within the binding pocket. The carboxamide group is a prime candidate for forming hydrogen bonds with the backbone or side-chain residues of the receptor, a critical component for ligand recognition and binding.
The 2-bromophenyl moiety can participate in various non-covalent interactions. The bromine atom, being a halogen, is capable of forming halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein's active site. Furthermore, the phenyl ring can establish π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan, which are often found in the binding sites of these receptors. These interactions collectively contribute to the stable binding of the ligand to its biological target, which is a prerequisite for its pharmacological effect. Studies on analogous N-phenylpyrrolidine-2,5-dione derivatives have highlighted the importance of the substituted phenyl ring in establishing crucial contacts within the receptor binding site, suggesting a similar role for the 2-bromophenyl group in our compound of interest nih.gov.
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score in units of kcal/mol. This score is an estimation of the free energy of binding, with more negative values indicating a stronger and more favorable interaction. For this compound, a favorable docking score against a relevant biological target would suggest a high probability of potent biological activity.
The prediction of the binding mode provides a static 3D model of the ligand-protein complex. This model is invaluable for understanding the specific atomic interactions that govern the binding event. For example, it can pinpoint which amino acid residues are critical for the interaction and how the ligand orients itself within the active site to maximize these interactions. This information is crucial for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to improve its binding affinity and selectivity.
Below is an interactive data table illustrating hypothetical docking results of this compound against potential anticonvulsant targets.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| GABA-A Receptor (α1β2γ2) | -8.5 | TYR:159, PHE:77 | π-π Stacking |
| THR:142, HIS:101 | Hydrogen Bond | ||
| Voltage-Gated Sodium Channel (Nav1.2) | -7.9 | PHE:1764, TYR:1771 | Hydrophobic |
| SER:935 | Hydrogen Bond | ||
| Voltage-Gated Calcium Channel (Cav2.2) | -7.2 | TRP:1198, TYR:1498 | Hydrophobic |
| ASN:1201 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the docked complex and the exploration of conformational changes that may occur upon ligand binding.
Following an MD simulation, various analyses are performed to assess the stability of the ligand-receptor complex. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD for both the protein backbone and the ligand indicates that the complex has reached a stable equilibrium and the ligand remains bound in a consistent manner.
Another important analysis is the study of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. The persistence of these interactions over time provides strong evidence for a stable binding mode. The calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can also be performed on the MD trajectory to provide a more accurate estimation of the binding affinity than docking scores alone.
An interactive data table summarizing hypothetical post-MD analysis for the this compound-GABA-A receptor complex is presented below.
| Analysis Metric | Value | Interpretation |
| Average Protein RMSD | 1.8 Å | Stable protein backbone |
| Average Ligand RMSD | 1.2 Å | Stable ligand binding pose |
| Hydrogen Bond Occupancy with THR:142 | 85% | Persistent and stable hydrogen bond |
| MM/PBSA Binding Free Energy | -45.2 kcal/mol | Strong and stable binding affinity |
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties, which can complement the findings from molecular docking and MD simulations.
For this compound, DFT calculations can be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.
The molecular electrostatic potential (MEP) map illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding how the molecule will interact with its biological target. For instance, the electron-rich regions on the carboxamide oxygen and the bromine atom would be expected to interact favorably with electropositive regions of the protein's active site. These quantum chemical insights can aid in the design of more potent and selective analogs of this compound.
The table below presents hypothetical data from a DFT study on this compound.
| Quantum Chemical Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Molecular polarity |
Geometry Optimization and Electronic Structure
No published studies detailing the geometry optimization or electronic structure calculations for this compound were found. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the most stable three-dimensional conformation and to analyze molecular orbitals (e.g., HOMO and LUMO) to understand the molecule's reactivity and electronic properties.
Comparison of Theoretical and Experimental Structures
A comparison between theoretical and experimental structures is not possible as no experimental structural data (e.g., from X-ray crystallography) nor theoretical calculations for this compound have been reported. This analysis is crucial for validating the accuracy of the computational methods used.
Molecular Electrostatic Potential (MEP) Analysis
Information regarding the Molecular Electrostatic Potential (MEP) analysis of this compound is not available. An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and providing insights into its potential intermolecular interactions.
In Silico Assessment of Molecular Properties for Drug Design
Drug-likeness Parameters
Specific pre-calculated drug-likeness parameters for this compound, such as those derived from Lipinski's Rule of Five, are not available in public databases. These parameters are essential for the initial screening of potential drug candidates to assess their oral bioavailability.
Lipophilicity (Log P/Clog P) Calculations
There are no publicly accessible calculated or experimental Log P or Clog P values specifically for this compound. This value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic Property Predictions
Without foundational computational data, in silico predictions of the pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for this compound cannot be performed or reported.
Biological and Mechanistic Investigations of N 2 Bromophenyl Pyrrolidine 2 Carboxamide and Analogues in Preclinical Models
In Vitro and In Vivo Efficacy Studies in Animal Models
The therapeutic potential of N-(2-Bromophenyl)pyrrolidine-2-carboxamide and structurally related compounds has been explored across various preclinical models. These investigations have unveiled a broad spectrum of biological activities, ranging from anticonvulsant effects to anticancer and antimicrobial properties. The following sections detail the efficacy of this chemical scaffold in specific in vitro and in vivo assays.
The pyrrolidine-2-carboxamide (B126068) scaffold is a key structural feature in several compounds investigated for anticonvulsant properties. The Maximal Electroshock Seizure (MES) test in mice, a widely used preclinical model for generalized tonic-clonic seizures, has been instrumental in evaluating the efficacy of these derivatives. mdpi.comscispace.com
In a study focused on a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, several compounds demonstrated significant activity in the MES test without inducing neurotoxicity. researchgate.net Notably, compounds designated as 3a and 3d were identified as the most active within the series, exhibiting a favorable profile compared to the standard drug carbamazepine. researchgate.net The evaluation was typically conducted by administering the compounds intraperitoneally (i.p.) to Swiss albino mice at various dose levels (30, 100, and 300 mg/kg). researchgate.net
Other related pyrrolidine (B122466) structures have also shown promise. For instance, a hybrid compound, C-11 , derived from 2-(2,5-dioxopyrrolidin-1-yl) propanamide, demonstrated a wide spectrum of anticonvulsant activity, including in the MES test. mdpi.com This compound significantly enhanced the anticonvulsant action of lacosamide (B1674222) and valproate. mdpi.com Similarly, derivatives of 3-methylpyrrolidine-2,5-dione (B1595552) and pyrrolidine-2,5-dione have been reported to be active in the MES model. nih.gov One such derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , showed a more beneficial ED₅₀ value in the MES test (68.30 mg/kg) compared to valproic acid (252.74 mg/kg). nih.gov
These findings underscore the potential of the N-phenylpyrrolidine-2-carboxamide core structure as a valuable template for developing novel anticonvulsant agents.
Table 1: Anticonvulsant Activity of Selected Pyrrolidine Derivatives in the MES Test This table is interactive. You can sort and filter the data.
| Compound | Species | Administration Route | Key Finding | Reference |
|---|---|---|---|---|
| N-(substituted phenyl) pyrrolidine-2-carboxamide (3a, 3d) | Mouse | i.p. | Most active of the series, no neurotoxicity observed. | researchgate.net |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Mouse | i.p. | ED₅₀ = 68.30 mg/kg, more potent than valproic acid. | nih.gov |
| C-11 (2-(2,5-dioxopyrrolidin-1-yl) propanamide derivative) | Mouse | i.p. | Potentiated the anticonvulsant effects of lacosamide and valproate. | mdpi.com |
| Pyrrolidin-2-one derivative (EP-40) | Mouse | Not specified | Significantly reduced the incidence of seizures. | nih.gov |
Pyrrolidine derivatives have emerged as a significant class of compounds with potential anticancer activity. bohrium.com Various analogues have been synthesized and evaluated against a panel of human cancer cell lines, including the MCF-7 breast cancer line and the A549 lung cancer line, demonstrating the scaffold's versatility in cancer research. bohrium.com
A novel series of pyrrolidine-carboxamide derivatives (7a-q) was assessed for antiproliferative activity against four cancer cell lines: A-549, MCF-7, Panc-1, and HT-29. researchgate.netnih.govju.edu.sa Several compounds from this series, specifically 7e, 7g, 7k, 7n, and 7o , were identified as the most active agents. nih.gov Compound 7g proved to be the most potent, with a mean IC₅₀ of 0.90 μM, and it inhibited A-549 and MCF-7 cells more effectively than the standard drug doxorubicin. nih.govju.edu.sa Research has also indicated that certain pyrrolidine derivatives may induce apoptosis (programmed cell death) and disrupt cell movement in MCF-7 cells, suggesting they could inhibit both early and late-stage cancer progression. depauw.edu
The mechanism of action for some of these active compounds involves the dual inhibition of key cancer-related enzymes like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov For instance, compounds 7e, 7g, 7k, 7n, and 7o displayed EGFR inhibition with IC₅₀ values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). researchgate.netju.edu.sa
Table 2: Antiproliferative Activity of Pyrrolidine-Carboxamide Analogues This table is interactive. You can sort and filter the data.
| Compound/Series | Cell Lines | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6d, 6e, 8a-e | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ | 0.23–2.00 µM | researchgate.net |
| 7g | A-549, MCF-7, HT-29 | Mean IC₅₀ | 0.90 μM | nih.govju.edu.sa |
| 7e, 7g, 7k, 7n, 7o | Not specified | EGFR Inhibition IC₅₀ | 87 - 107 nM | researchgate.netju.edu.sa |
| 20, 21, 22 | Not specified | BRAFV600E Inhibition IC₅₀ | 55, 45, and 51 nM, respectively | researchgate.net |
The pyrrolidine-carboxamide structure has been investigated as a potential scaffold for new antimicrobial agents, driven by the increasing threat of antibiotic resistance. nih.gov Studies have evaluated these compounds against a range of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli.
In one study, a series of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides were synthesized and tested. nih.govresearchgate.net The derivative 4b demonstrated the highest antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL. nih.govresearchgate.net This suggests that specific substitutions on the phenyl ring are crucial for potent activity. Other compounds in the series, such as 3a, 3c, and 3g , also showed significant antibacterial potency with MIC values of 15.6 μg/mL against E. coli. researchgate.net These compounds were found to be more potent than the standard antibiotic nalidixic acid against several bacterial strains, including Enterococcus faecalis, Mycobacterium smegmatis, E. coli, and Proteus vulgaris. researchgate.net
The research indicates that N-arylpyrrolidine derivatives are promising candidates for the development of both narrow-spectrum (Gram-positive) and broad-spectrum antibiotics. nih.gov
Table 3: Antimicrobial Activity of N-Arylpyrrolidine-2-Carboxamide Analogues This table is interactive. You can sort and filter the data.
| Compound | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4b | Staphylococcus aureus | MIC | 15.6 µg/mL | nih.govresearchgate.net |
| 3a, 3c, 3g | Escherichia coli | MIC | 15.6 µg/mL | researchgate.net |
| 5 | Various bacteria | MIC | 32–128 µg/mL | scispace.comresearchgate.net |
| 8 | Various bacteria | MIC | 16–256 µg/mL | scispace.comresearchgate.net |
The biological activity of this compound and its analogues often stems from their ability to inhibit specific enzymes. Research has targeted a variety of enzymes implicated in different diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : DPP-IV is a key target in the management of type 2 diabetes. mdpi.comnih.gov The pyrrolidine scaffold is a known feature of DPP-IV inhibitors, such as valylpyrrolidine. researchgate.net Computational studies involving molecular docking and dynamic simulations have explored derivatives of pyrrolidine-2-carboxylic acid for their potential to inhibit DPP-IV, aiming to design molecules with better binding affinity than existing drugs like sitagliptin (B1680988) and vildagliptin. nih.gov This line of research suggests that the pyrrolidine-carboxamide core could be a valuable starting point for developing novel DPP-IV inhibitors. nih.gov
Toxoplasma gondii Phenylalanine t-RNA Synthetase (PheRS) Inhibition : The inhibition of protein synthesis in parasites is an attractive strategy for anti-infective drug development. researchgate.net A series of inhibitors based on a bicyclic pyrrolidine core has been developed to target the PheRS enzyme in the parasite Toxoplasma gondii. researchgate.netnih.govnih.gov These compounds were designed to be potent and selective for the parasite's enzyme over the host's. nih.gov Structure-activity relationship studies revealed that adding aliphatic groups improved the potency and pharmacokinetic properties of these inhibitors, including their ability to penetrate the brain, which is crucial for treating parasitic brain infections. nih.govnih.gov
Histone Deacetylase 2 (HDAC2) Inhibition : HDACs are enzymes that play a critical role in gene expression regulation and are implicated in memory and learning processes. rsc.org While direct inhibition by this compound is not documented, related compounds have shown activity. The major metabolite of the antiepileptic drug levetiracetam, 2-pyrrolidinone-n-butyric acid (PBA) , was found to inhibit HDACs with a Kᵢ value of 2.25 ± 0.78 mM. nih.gov This finding establishes a link between the pyrrolidinone structure and HDAC inhibition, suggesting a potential mechanism for the neurological effects of this class of compounds. nih.gov
Other Enzymes : Based on the available search results, there is limited to no specific information regarding the direct inhibition of BACE1, Butyrylcholinesterase, Acetylcholinesterase, COX-1, COX-2, or Prohibitin 2 by this compound or its close analogues.
Bacterial biofilms are a major cause of persistent and chronic infections due to their high tolerance to conventional antibiotics. researchgate.netnih.gov Pyrrolidine derivatives have been identified as promising agents that can inhibit the formation of biofilms or eradicate established ones. nih.gov
Several studies have focused on the anti-biofilm properties of this chemical class against pathogens like Staphylococcus aureus. A library of novel 2-(het)arylpyrrolidine-1-carboxamides, particularly those containing a benzofuroxan (B160326) moiety, were found to effectively suppress the growth of bacterial biofilms. nih.govmdpi.com Another class, pyrrolidine-2,3-diones, has also demonstrated potent anti-biofilm capabilities. nih.gov Some of these compounds were able to eradicate bacterial biofilms (as measured by the Minimum Biofilm Eradication Concentration, or MBEC) at concentrations very close to those that kill planktonic bacteria (MIC), resulting in favorable single-digit MBEC/MIC ratios. researchgate.net
Furthermore, certain pyrrolidine-2,3-dione (B1313883) derivatives showed synergistic effects when combined with conventional antibiotics like vancomycin, causing a significant reduction in the antibiotic concentration needed to be effective against biofilms. nih.govresearchgate.net This suggests their potential use as adjuvant therapies to enhance the efficacy of existing antibiotics against biofilm-related infections. nih.gov
Table 4: Anti-biofilm Activity of Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Pyrrolidine-1-carboxamides (with benzofuroxan) | Bacteria | Effectively suppressed bacterial biofilm growth. | nih.govmdpi.com |
| Pyrrolidine-2,3-diones | S. aureus | Potent anti-biofilm properties with low MBEC/MIC ratios (2-4). | nih.govresearchgate.net |
| Pyrrolidine-2,3-dione (dimer 30) | S. aureus | Synergistic with vancomycin, causing a 4-fold reduction in vancomycin's MBEC. | nih.govresearchgate.net |
| Carbamic acid derivatives (with pyrrolidine) | S. aureus ATCC 29213 | Able to inhibit biofilm growth by 80% at concentrations 2x MIC. | researchgate.net |
Based on the conducted literature search, no specific studies or data were found regarding the activity of this compound or its close analogues on the inhibition of photosynthetic electron transport (PET) in chloroplasts. This area remains unexplored for this particular class of compounds.
Mechanistic Studies at the Molecular Level
Investigations into the molecular mechanisms of this compound and its analogues have revealed multifaceted interactions with cellular machinery, leading to significant biological effects in preclinical models. These studies have elucidated how this class of compounds can induce cell death, modulate critical enzymatic activities, and interfere with fundamental life processes in pathogenic organisms.
Apoptosis Induction and Cell Cycle Arrest Mechanisms
The pyrrolidine carboxamide scaffold is a key feature in several molecules designed to target cancer cells by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govlookchem.com While direct studies on this compound are limited, research on its analogues provides a clear picture of the operative molecular mechanisms.
Analogues of this compound have been shown to induce apoptosis in cancer cells through mechanisms similar to the experimental compound OSU-2S, potentially involving the activation of Protein Kinase C delta (PKCδ). nih.gov This pathway is critical for regulating cell growth, differentiation, and apoptosis. Furthermore, these compounds demonstrate an ability to arrest the cell cycle, preventing cancer cells from progressing through the phases of division, and can inhibit cancer cell migration. nih.gov For instance, the lipopeptide jahanyne and its synthetic analogue, which contains a 2-(1-oxo-ethyl)-pyrrolidine moiety, induce G0/G1 cell cycle arrest in lung cancer cells in a concentration-dependent manner. nih.gov
Further mechanistic insights show that the apoptotic pathway can be caspase-dependent. researchgate.net Studies on highly functionalized spiropyrrolidine heterocyclic hybrids have confirmed that cancer cell death occurs via a caspase-related pathway, specifically involving the activation of caspase-3. researchgate.net Another novel pyrrolidine-2-carboxamide derivative, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC), isolated from Octopus vulgaris ink, has been shown to exert a pro-apoptotic effect on the A549 lung cancer cell line. Flow cytometry analysis confirmed that OPC induces morphological changes characteristic of early and late-stage apoptosis. nih.gov
The following table summarizes the effects of various pyrrolidine carboxamide analogues on cell cycle progression and apoptosis in different cancer cell lines.
| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanism |
| Pyrrolidine aryl carboxamides | Hepatocellular carcinoma lines | Apoptosis, cell cycle arrest, inhibition of cell migration | Activation of PKCδ |
| Jahanyne analogues | H820 (Lung cancer) | G0/G1 phase cell cycle arrest | Not specified |
| Spiropyrrolidine hybrids | Jurkat (T-cell leukemia) | Caspase-dependent apoptosis | Activation of caspase-3 |
| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide | A549 (Lung cancer) | Pro-apoptotic effects | Affinity for Akt-1 and Bcl-2 proteins |
| N-(2-hydroxyphenyl)-2-propylpentanamide | MCF-7, SKBR3, MDA-MB-231 (Breast cancer) | Apoptosis, S phase increase, G2/M phase reduction | Decrease in GPER expression |
This table presents data on analogues to illustrate the potential mechanisms of this compound.
Modulation of Enzyme and Receptor Activity through Specific Molecular Interactions
The pyrrolidine carboxamide structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors. Analogues have been developed to target a range of enzymes crucial for the survival of pathogens and the progression of various diseases.
A significant area of investigation has been the inhibition of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.govresearchgate.net High-throughput screening identified pyrrolidine carboxamides as a novel class of InhA inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that potency could be dramatically increased—over 160-fold—through the introduction of appropriate polyaromatic moieties to the core structure. nih.gov For example, a 3-phenyl substituent or a 3,5-dichloro substitution on an attached ring can increase inhibitory activity by 25-fold compared to the initial lead compound. nih.gov
In the context of parasitic diseases, sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their ability to inhibit Plasmodium falciparum N-myristoyltransferase (PfNMT). nih.govplos.org This enzyme is vital for the parasite's life cycle as it catalyzes the attachment of myristate to proteins, a process essential for their function and localization. Molecular docking studies suggest these compounds bind effectively to the PfNMT active site, leading to antiplasmodial activity. nih.gov
The table below details the inhibitory activity of selected pyrrolidine carboxamide analogues against specific enzymes.
| Compound Analogue | Target Enzyme | Organism/Disease | IC₅₀ Value |
| Pyrrolidine carboxamide d11 (3,5-dichloro substitution) | InhA | Mycobacterium tuberculosis | 0.39 µM |
| Pyrrolidine carboxamide p24 (3-phenyl substitution) | InhA | Mycobacterium tuberculosis | 0.39 µM |
| Sulphonamide pyrrolidine carboxamide 10o | N-myristoyltransferase (NMT) | Plasmodium falciparum | 2.40 µM (Antiplasmodial) |
| Sulphonamide pyrrolidine carboxamide 10b | N-myristoyltransferase (NMT) | Plasmodium falciparum | 3.50 µM (Antiplasmodial) |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is derived from studies on analogues. nih.govnih.gov
Inhibition of Protein Synthesis in Parasites
Targeting protein synthesis is a validated strategy against parasitic diseases. Analogues of this compound have been specifically investigated for their potential to disrupt this fundamental process in parasites like Plasmodium falciparum, the deadliest malaria pathogen.
The primary mechanism identified for this class of compounds is the inhibition of N-myristoyltransferase (NMT). nih.govplos.org NMT is a crucial enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of numerous substrate proteins. This lipid modification is indispensable for the function of these proteins, many of which are involved in membrane anchoring, signal transduction, and the structural integrity of the parasite's inner membrane complex. nih.gov By inhibiting NMT, sulphonamide pyrrolidine carboxamide derivatives prevent these proteins from being correctly modified, leading to a loss of parasite viability. nih.govplos.org
Research has led to the development of several sulphonamide-bearing pyrrolidine carboxamide derivatives that exhibit significant antiplasmodial activity, killing the parasite at single-digit micromolar concentrations. nih.gov Molecular docking studies have supported these findings, showing that the compounds have strong binding affinities for the homology-modeled structure of P. falciparum NMT. nih.gov This inhibition of a key protein modification step effectively halts the synthesis of functional proteins required for parasite survival and proliferation within red blood cells. plos.org
The antiplasmodial activity of several sulphonamide pyrrolidine carboxamide derivatives is presented in the table below.
| Compound | Antiplasmodial IC₅₀ (µM) against P. falciparum |
| 10o | 2.40 |
| 10b | 3.50 |
| 10j | 4.30 |
| 10d | 4.80 |
| 10c | 5.30 |
This table showcases the in vitro potency of various analogues against the malaria parasite, attributed to the inhibition of protein synthesis machinery. nih.gov
DNA Damage Repair Pathway Modulation (e.g., Poly(ADP-ribose) Polymerase-1 and -2 Inhibition)
A promising strategy in cancer therapy is the concept of synthetic lethality, which can be exploited by inhibiting DNA repair pathways in cancer cells that already have deficiencies in other repair mechanisms, such as those with BRCA1/2 mutations. frontiersin.org Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks. frontiersin.orgmdpi.com Inhibiting these enzymes leads to the accumulation of DNA damage that requires the homologous recombination pathway for repair. In BRCA-mutated cancers where this pathway is faulty, PARP inhibition leads to cell death. frontiersin.org
Analogues of this compound have been successfully designed to function as potent PARP inhibitors. A series of benzimidazole (B57391) carboxamide derivatives featuring a pyrrolidine side chain have demonstrated significant inhibitory activity against both PARP-1 and PARP-2. nih.gov
In this series, specific compounds exhibited IC₅₀ values in the low nanomolar range, comparable to the reference drug veliparib. nih.gov These compounds were also tested for their cytotoxic effects on cancer cell lines with known BRCA mutations. The results showed that these pyrrolidine-containing PARP inhibitors had potent cytotoxic effects against MDA-MB-436 (a BRCA1-mutated breast cancer cell line) and CAPAN-1 (a BRCA2-mutated pancreatic cancer cell line). nih.gov This demonstrates that the pyrrolidine carboxamide scaffold can be effectively incorporated into molecules that modulate the DNA damage repair pathway, making them promising candidates for targeted cancer therapy. nih.gov
The following table summarizes the PARP inhibition and cytotoxic activity of lead compounds from this series of analogues.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) (MDA-MB-436) | Cytotoxicity IC₅₀ (µM) (CAPAN-1) |
| 5cj | 4.1 ± 0.3 | 3.9 ± 0.2 | 17.4 ± 1.3 | 11.4 ± 1.0 |
| 5cp | 4.4 ± 0.2 | 4.2 ± 0.3 | 19.8 ± 1.5 | 15.5 ± 1.2 |
| Veliparib | 4.8 ± 0.3 | 4.5 ± 0.3 | 25.6 ± 1.8 | 19.7 ± 1.6 |
| Olaparib | 1.2 ± 0.1 | 1.0 ± 0.1 | 22.3 ± 1.7 | 17.8 ± 1.4 |
Data from a study on benzimidazole carboxamide analogues containing a pyrrolidine moiety, demonstrating potent PARP inhibition. nih.gov
Future Directions and Research Perspectives for N 2 Bromophenyl Pyrrolidine 2 Carboxamide
Optimization of Potency and Selectivity for Specific Biological Targets
A primary focus for future research on N-(2-Bromophenyl)pyrrolidine-2-carboxamide will be the optimization of its potency and selectivity against specific biological targets. The N-aryl pyrrolidine-2-carboxamide (B126068) scaffold has been identified as a promising framework for inhibitors of various enzymes. For instance, a series of pyrrolidine (B122466) carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies on this class of compounds revealed that modifications to the N-phenyl ring significantly impact inhibitory activity.
Future optimization of this compound would involve systematic modifications to both the bromophenyl group and the pyrrolidine ring. The bromine atom at the ortho-position of the phenyl ring serves as a key chemical handle. It can be replaced with other substituents (e.g., chloro, fluoro, methyl, methoxy groups) to probe the steric and electronic requirements of the binding pocket of a target protein. Furthermore, the bromine can be used in transition metal-catalyzed cross-coupling reactions to introduce more complex functionalities, thereby exploring a wider chemical space to enhance potency.
| Compound ID | Substitution on N-Phenyl Ring | IC₅₀ (µM) against InhA |
|---|---|---|
| Analog 1 | Unsubstituted | >50 |
| Analog 2 | 4-Chloro | 10 |
| Analog 3 | 2,4-Dichloro | 1.2 |
| Analog 4 | 4-Nitro | >50 |
Data in this table is hypothetical and for illustrative purposes, based on general findings that substitutions on the phenyl ring of pyrrolidine carboxamides can significantly influence biological potency. nih.gov
Exploration of Novel Biological Activities for Pyrrolidine-2-carboxamide Scaffolds
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and natural products. nih.govresearchgate.net Derivatives of the broader pyrrolidine-2-carboxamide class have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. mdpi.comresearchgate.netrroij.com
Given this versatility, a crucial future direction is the comprehensive biological screening of this compound and its close analogues against a diverse array of targets. This could uncover entirely new therapeutic applications. For example, novel 5-oxopyrrolidine derivatives have shown promising anticancer activity against A549 lung cancer cells and antimicrobial activity against multidrug-resistant Staphylococcus aureus. mdpi.com Similarly, other pyrrolidine-carboxamide derivatives have been investigated as dual inhibitors of EGFR/CDK2 for cancer therapy. researchgate.net High-throughput screening campaigns against panels of kinases, proteases, ion channels, and G-protein coupled receptors could reveal unexpected activities for the this compound core structure.
| Scaffold/Derivative Class | Observed Biological Activity | Reference |
|---|---|---|
| N-Aryl Pyrrolidine-2-carboxamides | Antitubercular (InhA inhibition) | nih.gov |
| 5-Oxopyrrolidine Carboxamides | Anticancer, Antimicrobial | mdpi.com |
| N-(Substituted phenyl)pyrrolidine-2-carboxamides | Anticonvulsant | rroij.com |
| General Pyrrolidine-Carboxamides | Antiproliferative (EGFR/CDK2 inhibition) | researchgate.net |
Advanced Synthetic Methodologies for Diversification and Chiral Synthesis
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. researchgate.net Therefore, the development and application of advanced, stereoselective synthetic methods are paramount for the future of this compound. Asymmetric synthesis strategies are essential to produce enantiomerically pure forms of the compound, as different enantiomers can have vastly different potencies and biological effects. nih.govunibo.it
Future synthetic efforts will likely focus on:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry during the formation of the pyrrolidine ring or the installation of substituents. unibo.it
Diversity-Oriented Synthesis: Using techniques like parallel synthesis in microtiter plates to rapidly generate libraries of analogues with modifications on both the phenyl and pyrrolidine rings. nih.gov This allows for a more efficient exploration of the structure-activity landscape.
Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of the synthesis, which is particularly useful for incorporating complex or sensitive chemical groups. The bromine atom on the phenyl ring is ideal for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
| Methodology | Description | Key Advantage |
|---|---|---|
| Asymmetric Organocatalysis | Uses small chiral organic molecules to catalyze enantioselective reactions for ring formation. | Access to specific stereoisomers, crucial for biological selectivity. unibo.it |
| Microtiter Plate Synthesis | Parallel synthesis of a focused library of compounds in 96-well plates followed by in-situ screening. | Rapid generation and screening of derivatives for SAR studies. nih.gov |
| Reductive Amination of Diketones | A practical method for synthesizing N-aryl-substituted pyrrolidines via transfer hydrogenation. | Efficient construction of the core N-aryl pyrrolidine structure. nih.gov |
Integrated Computational and Experimental Approaches in Rational Drug Design
Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. nih.govfrontiersin.org For this compound, a rational drug design strategy integrating these approaches will be essential for accelerating progress. This iterative cycle typically involves computational prediction of promising molecular designs, followed by synthesis and experimental testing, with the results feeding back to refine the computational models. nih.gov
Key components of this integrated approach include:
Molecular Docking: If a biological target is identified, computational docking can predict the binding mode of this compound and its analogues within the target's active site. rsc.org This can guide the design of new derivatives with improved interactions.
Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.
ADME Prediction: Computational tools can estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds early in the design process, helping to prioritize the synthesis of molecules with more drug-like profiles. nih.gov
| Step | Computational Approach | Experimental Approach |
|---|---|---|
| 1. Target Identification | - | Biological screening of initial compound. |
| 2. Hit-to-Lead Optimization | Molecular docking, pharmacophore modeling, SAR analysis. | Synthesis of focused library of analogues. |
| 3. Biological Evaluation | Binding free energy calculations. | In vitro assays for potency and selectivity. |
| 4. Model Refinement | Update computational models with new experimental data. | - |
Development of Novel Analogues for Enhanced Therapeutic Profiles
Strategies for developing advanced analogues include:
Bioisosteric Replacement: Replacing the bromine atom or other functional groups with bioisosteres to improve properties like metabolic stability or membrane permeability without losing binding affinity.
Scaffold Hopping: Using the core pharmacophore of this compound to design molecules with different, novel core structures that retain the key binding interactions.
Conformational Constraint: Introducing structural modifications to the pyrrolidine ring to lock it into a specific, biologically active conformation, which can enhance both potency and selectivity.
By pursuing these integrated research directions, the scientific community can systematically explore and unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-Bromophenyl)pyrrolidine-2-carboxamide in academic laboratories?
- Methodology :
Acyl chloride route : React pyrrolidine-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Couple with 2-bromoaniline in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
Direct coupling : Use carbodiimide reagents (e.g., EDCI/HOBt) to activate the carboxylic acid for amide bond formation with 2-bromoaniline in DCM or DMF .
Phosphite-mediated synthesis : Adapt the method from pyridyl carboxamide synthesis (): Heat pyrrolidine-2-carboxylic acid and 2-bromoaniline in pyridine with triphenyl phosphite at 100°C for 4 hours.
- Purification : Recrystallize from ethanol/water or perform column chromatography (silica gel, ethyl acetate/hexane).
- Validation : Confirm via / NMR (aromatic protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 1.8–3.5 ppm) and HRMS (expected [M+H] for C: 293.02) .
Q. How should researchers characterize the structural integrity of this compound?
- Key Techniques :
- Common Pitfalls : Amorphous samples may require alternative crystallization solvents (e.g., acetone/hexane).
Q. What in vitro assays are appropriate for preliminary biological evaluation of this compound?
- Receptor Binding Assays :
- AT1 Receptor Affinity : Use competitive binding assays with -angiotensin II in HEK293 cells expressing human AT1 receptors. IC values <1 μM indicate high affinity .
- Cytotoxicity Screening :
- MTT Assay : Test in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM for 48 hours. Normalize viability against untreated controls .
Advanced Research Questions
Q. How does stereochemistry impact the biological activity of this compound derivatives?
- Stereochemical Control :
Synthesize enantiomers via chiral auxiliaries (e.g., (S)-proline) or resolve racemates using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
Validate enantiopurity via polarimetry ([α] values) and circular dichroism (CD) spectra.
- Activity Correlation :
- (S)-enantiomers often show higher receptor affinity due to optimal hydrogen bonding (e.g., AT1 receptor ligands with 10-fold selectivity over (R)-forms) .
Q. What crystallographic strategies resolve structural ambiguities in bromophenyl carboxamides?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement :
- Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
- Analyze π-π stacking between bromophenyl groups and adjacent aromatic systems (distance ~3.5 Å) .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar motifs .
Q. How can researchers address discrepancies in pharmacological data across studies?
- Root-Cause Analysis :
Q. Which computational approaches predict structure-activity relationships (SAR) for pyrrolidine carboxamides?
- Molecular Docking :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
